Fmoc-Lys-OH.HCl

Catalog No.
S763196
CAS No.
139262-23-0
M.F
C21H25ClN2O4
M. Wt
404.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Lys-OH.HCl

CAS Number

139262-23-0

Product Name

Fmoc-Lys-OH.HCl

IUPAC Name

(2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride

Molecular Formula

C21H25ClN2O4

Molecular Weight

404.9 g/mol

InChI

InChI=1S/C21H24N2O4.ClH/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);1H/t19-;/m0./s1

InChI Key

MVMZFAIUUXYFGY-FYZYNONXSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O.Cl

Synonyms

139262-23-0;Fmoc-Lys-OH.HCl;Fmoc-Lys-OHhydrochloride;Nalpha-Fmoc-L-lysinehydrochloride;FMOC-LYS-OHHCL;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoicacidhydrochloride;Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysineHydrochloride;Fmoc-L-lysineHCl;Fmoc-Lys-OH??HCl;PubChem10025;Fmoc-Lys-OHinvertedexclamationmarkcurrencyHCl;Fmoc-L-lysinehydrochloride;C21H25ClN2O4;KSC496Q6H;CTK3J6863;N|A-Fmoc-L-lysinehydrochloride;MolPort-003-983-044;ANW-20507;CF-190;MFCD00190889;AKOS015908873;AKOS015924136;RTR-005158;(2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoicAcidHydrochloride;AK-41377

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O.Cl

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN)C(=O)O.Cl

Building Blocks for Peptides

  • Fmoc-Lys-OH.HCl is a building block for the creation of peptides. Peptides are short chains of amino acids that play crucial roles in biological functions. ()
  • Fmoc-Lys-OH.HCl contains the amino acid L-lysine, which is essential for various biological processes. ()

Solid-Phase Peptide Synthesis (SPPS)

  • Fmoc-Lys-OH.HCl is commonly employed in a technique called Solid-Phase Peptide Synthesis (SPPS). ()
  • SPPS is an automated method for efficiently synthesizing peptides. Fmoc-Lys-OH.HCl, along with other amino acid building blocks, is attached one by one to a solid support to form the desired peptide sequence.

Studying Protein Function

  • Researchers can use Fmoc-Lys-OH.HCl to create modified peptides containing L-lysine. These modified peptides can be instrumental in studying protein function. For instance, by replacing a specific amino acid with L-lysine, scientists can investigate the role of that particular amino acid in protein activity.

Fmoc-Lys-OH.HCl, also known as Fmoc-lysine hydrochloride, is a derivative of lysine that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound has the chemical formula C21H25ClN2O4 and a molecular weight of 404.89 g/mol. It is commonly used in peptide synthesis due to its ability to protect the amino group of lysine while allowing for further reactions to occur at other functional groups . The compound is typically supplied as a hydrochloride salt, which enhances its solubility in aqueous solutions.

, particularly in the synthesis of peptides. The Fmoc group can be removed under basic conditions, allowing the amino group of lysine to be free for coupling reactions with other amino acids. This property is crucial for solid-phase peptide synthesis, where sequential addition of amino acids is performed .

The general reaction for deprotection can be represented as follows:

Fmoc Lys OH+BaseLys OH+Fmoc O\text{Fmoc Lys OH}+\text{Base}\rightarrow \text{Lys OH}+\text{Fmoc O}^-

In addition, Fmoc-Lys-OH.HCl can react with activating agents like dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) to form peptide bonds with other amino acids .

Fmoc-Lys-OH.HCl has been studied for its biological activities, particularly in the context of cancer research. It has been shown to inhibit tumor vasculature and bind to human serum albumin, suggesting potential applications in targeted drug delivery systems . Its role as an inhibitor may stem from its structural properties that allow it to interact with various biological targets.

The synthesis of Fmoc-Lys-OH.HCl typically involves the following steps:

  • Protection of Lysine: The amino group of lysine is protected using the Fmoc group.
  • Formation of Hydrochloride Salt: The resulting compound is treated with hydrochloric acid to form the hydrochloride salt.
  • Purification: The product is purified through methods such as recrystallization or chromatography.

A common synthetic route includes the reaction of lysine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like triethylamine .

Fmoc-Lys-OH.HCl is primarily used in:

  • Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis.
  • Drug Development: Its ability to inhibit tumor vasculature makes it a candidate for further research in cancer therapeutics.
  • Bioconjugation: Due to its reactive amine group, it can be used in bioconjugation strategies for labeling or modifying biomolecules .

Studies have indicated that Fmoc-Lys-OH.HCl can interact with various proteins and enzymes, influencing their activity. For instance, its binding affinity to human serum albumin suggests that it may alter the pharmacokinetics of therapeutic agents when used in drug formulations . Further research into its interactions could elucidate its mechanisms of action and potential therapeutic benefits.

Several compounds share structural similarities with Fmoc-Lys-OH.HCl, particularly those containing Fmoc-protected amino acids. Here are some notable examples:

Compound NameStructure TypeUnique Features
Fmoc-Ala-OH.HClFmoc-protected alanineSmaller side chain compared to lysine
Fmoc-Arg-OH.HClFmoc-protected arginineContains a guanidinium group for enhanced reactivity
Fmoc-Glu(OtBu)-OH.HClFmoc-protected glutamic acidContains a t-butyl ester for enhanced stability
Fmoc-Lys(Me)₂-OH.HClDimethylated lysineProvides additional steric hindrance

The uniqueness of Fmoc-Lys-OH.HCl lies in its specific side chain properties and biological activities that differentiate it from these compounds. Its application in cancer research further highlights its distinct role among similar derivatives.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

404.1502850 g/mol

Monoisotopic Mass

404.1502850 g/mol

Heavy Atom Count

28

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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